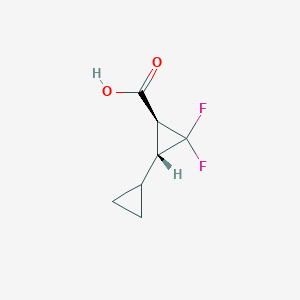
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a chemical compound . It has a molecular weight of 335.4 . The IUPAC name for this compound is 2-(3-isobutoxyphenyl)-8-methyl-4-quinolinecarboxylic acid . It is stored at a temperature between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H21NO3/c1-13(2)12-25-16-8-5-7-15(10-16)19-11-18(21(23)24)17-9-4-6-14(3)20(17)22-19/h4-11,13H,12H2,1-3H3,(H,23,24) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 335.4 . The IUPAC name for this compound is 2-(3-isobutoxyphenyl)-8-methyl-4-quinolinecarboxylic acid . It is stored at a temperature between 2-8°C .科学的研究の応用
Synthetic Studies and Structural Analysis
Synthetic Studies on Potent Marine Drugs
The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, which include structures related to the given compound, has been explored for the structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis processes and the characterization of the crystal structure of one key intermediate, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, have been detailed (Li et al., 2013).
Organotin(IV) Carboxylates Synthesis and Structure
The research conducted on organotin carboxylates based on amide carboxylic acids showcases the synthesis, structure, and characterization of these compounds, indicating a potential in exploring diverse molecular architectures and coordination modes in compounds similar to 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Xiao et al., 2013).
Pharmacological and Biological Applications
Gas Phase Reaction in Mass Spectrometry
The study focuses on the mass spectrometric analysis of bisubstituted isoquinolines, highlighting the gas-phase formations of carboxylic acids after collisional activation. It presents valuable insights into the characterization of related compounds or metabolic products in clinical, forensic, or doping control analysis (Thevis et al., 2008).
Photolabile Protecting Group for Carboxylic Acids
The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) demonstrate its increased solubility, low fluorescence, and suitability as a caging group for biological messengers, which could be relevant for compounds like 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Fedoryak & Dore, 2002).
Synthesis for Potential Anticancer Agents
The synthesis of a series of new 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acids introduces a novel protocol that could be promising for the preparation of quinoline-4-carboxylic acid derivatives with potential use as anticancer agents (Javadi & Azizian, 2016).
Chemical Synthesis and Characterization
- Facile and Inexpensive Synthesis of Quinoline-3-Carboxylic Acid Derivatives: A series of novel quinoline-3-carboxylic acid derivatives were synthesized via a one-pot reaction, showcasing a simple and cost-effective approach for the synthesis of compounds structurally related to 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Gao et al., 2011).
Safety and Hazards
特性
IUPAC Name |
6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(24)25)18-9-14(3)8-15(4)21(18)23-20/h5-11,13H,12H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZZPNHDSLRTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2599402.png)
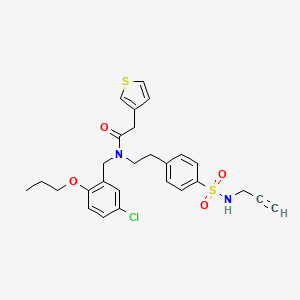
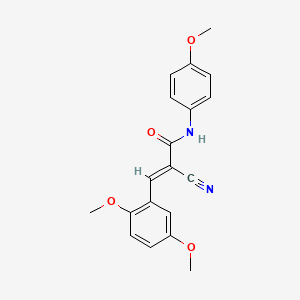
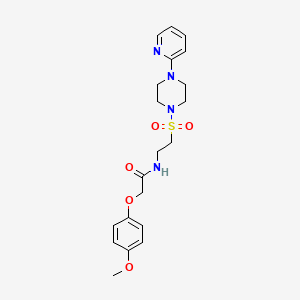




![[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2599415.png)
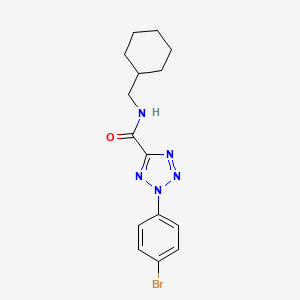

![N-(4-methylcyclohexyl)-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2599418.png)
![methyl 5-(((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2599421.png)
